1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride
CAS No.: 664351-09-1
Cat. No.: VC2044135
Molecular Formula: C11H10ClN3O
Molecular Weight: 235.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 664351-09-1 |
|---|---|
| Molecular Formula | C11H10ClN3O |
| Molecular Weight | 235.67 g/mol |
| IUPAC Name | 1-benzyl-5-methyltriazole-4-carbonyl chloride |
| Standard InChI | InChI=1S/C11H10ClN3O/c1-8-10(11(12)16)13-14-15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
| Standard InChI Key | LGFYWQTXJOLVSX-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1CC2=CC=CC=C2)C(=O)Cl |
| Canonical SMILES | CC1=C(N=NN1CC2=CC=CC=C2)C(=O)Cl |
Introduction
Given the lack of direct information on 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride, this article will focus on its potential properties and applications based on related compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride would likely involve the reaction of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This process is common for converting carboxylic acids into their corresponding acyl chlorides.
text1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid + SOCl2 → 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride + SO2 + HCl
Applications and Potential Uses
-
Organic Synthesis: Acyl chlorides are highly reactive and can be used in a variety of reactions, such as the synthesis of amides, esters, and anhydrides. This makes 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride a valuable intermediate in organic synthesis.
-
Pharmaceuticals: The triazole core is known for its presence in drugs with antifungal and anticancer properties. Derivatives like 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride could be explored for similar applications.
-
Materials Science: The incorporation of triazole-based compounds into polymers or metal-organic frameworks (MOFs) can enhance their physical properties and functionality.
Research Findings and Challenges
While specific research findings on 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride are not available, related compounds have shown promise in various fields. The main challenge lies in synthesizing and characterizing this compound due to its reactivity and potential instability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume